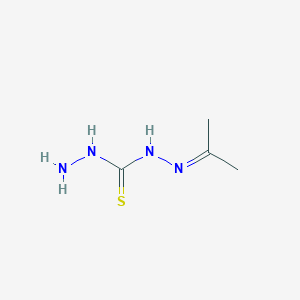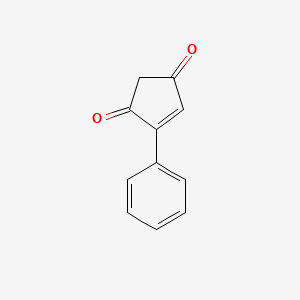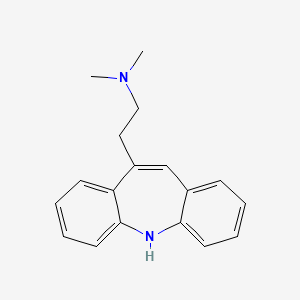
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-: is a tricyclic compound with a seven-membered nitrogen-containing ring fused with two benzene rings. This compound is known for its significant role in the synthesis of various pharmacologically active molecules, particularly in the field of anticonvulsant drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction Conditions: The compound can be synthesized through various methods, including bromination and subsequent substitution reactions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as a starting material for the synthesis of various dibenzoazepine derivatives.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Anticonvulsant Drugs: Serves as a precursor in the synthesis of anticonvulsant medications.
Industry:
Polymer Chemistry: Employed in the modification of polymers to enhance their properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets. It acts as an organic electrophile, participating in various biochemical reactions. For instance, it can cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it acts as an organic electrophile in the P4S10/acyloin reaction .
Comparaison Avec Des Composés Similaires
- 10,11-Dihydrodibenz(b,f)azepine
- Iminobibenzyl
- 2,2’-Iminobibenzyl
- Iminodibenzyl
- 2,2’-Iminodibenzyl
- RP 23669
- Iminodibenzyyl
- 10,11-Dihydro-5-dibenz(b,f)azepine
- Imipramine M (ring)
- Desipramine M (ring)
- Trimipramine M (ring)
- Lofepramine M (ring)
- Opipramol M (ring)
Uniqueness: 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various pharmacologically active compounds .
Propriétés
Numéro CAS |
41972-85-4 |
|---|---|
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H20N2/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3 |
Clé InChI |
XZDNUZNEDRZTKW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


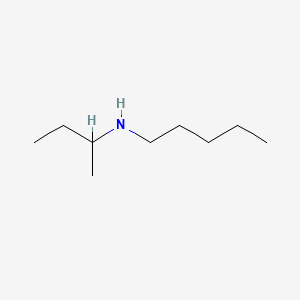
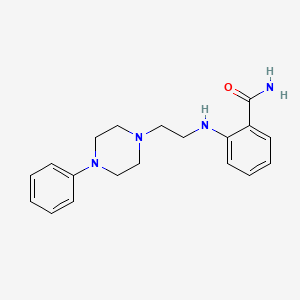

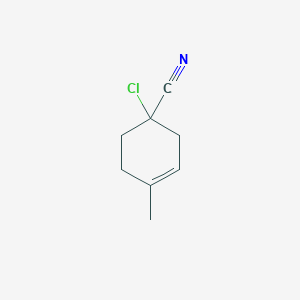



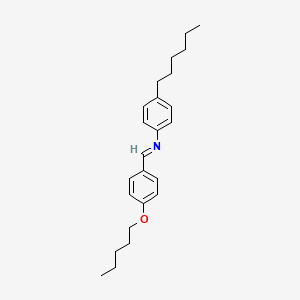

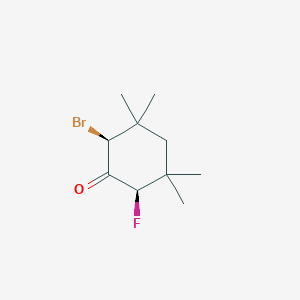
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
